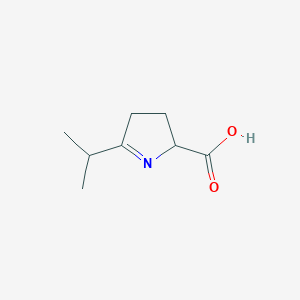
5-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and an isopropyl substituent. It is used in various chemical and pharmaceutical applications due to its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. For example, a manganese-catalyzed conversion of primary diols and amines can be used to produce pyrroles in the absence of organic solvents . This method is both selective and environmentally friendly, producing only water and molecular hydrogen as by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, forming N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as copper(II) and air for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides and sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative of pyrrole with a carboxylic acid group.
1-Pyrroline-5-carboxylic acid: A cyclic imino acid involved in the metabolic interconversion of glutamic acid and proline.
4-Hydroxy-1-pyrroline-2-carboxylic acid: A derivative with a hydroxy group and a carboxylic acid group.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is unique due to its isopropyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
786602-80-0 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
BIBGVGIOFORFKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


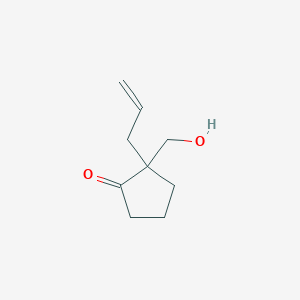
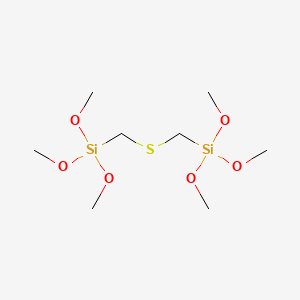

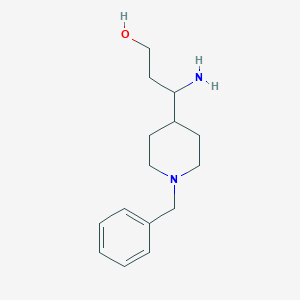
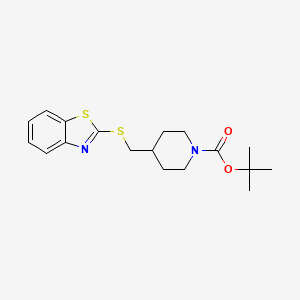
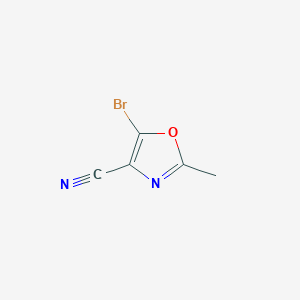
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
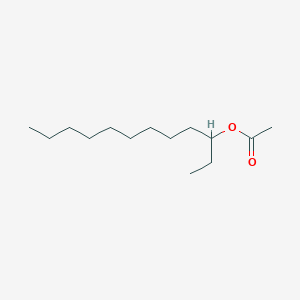
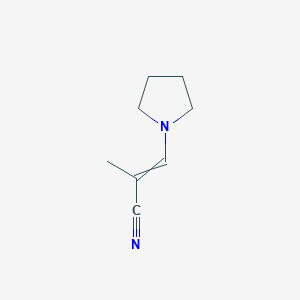
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
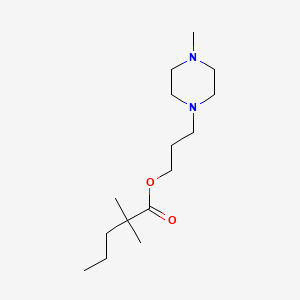
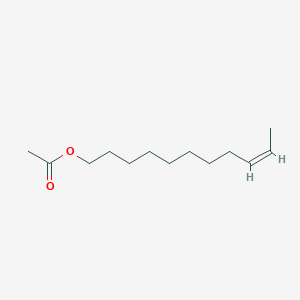
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

